1-(4-fluorophenyl)-2,6-dimethylpyridin-4(1H)-one
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Overview
Description
1-(4-Fluorophenyl)-2,6-dimethylpyridin-4(1H)-one is an organic compound belonging to the class of pyridinones It features a pyridinone ring substituted with a 4-fluorophenyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroacetophenone and 2,6-dimethylpyridine.
Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 2,6-dimethylpyridine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the pyridinone ring. This step may require a catalyst such as palladium or copper.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2,6-dimethylpyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and inflammation.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-ylbenzenesulfonamide
- 1-(4-Fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness: 1-(4-Fluorophenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,6-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOWIWQLFMDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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